molecular formula C11H9ClN2O B3029050 2-benzyl-6-chloropyridazin-3(2H)-one CAS No. 50500-58-8

2-benzyl-6-chloropyridazin-3(2H)-one

Cat. No. B3029050
CAS RN: 50500-58-8
M. Wt: 220.65
InChI Key: YPALKBBWTAXDAO-UHFFFAOYSA-N
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Description

Facile Synthesis of Benzo[d]azol-2(3H)-ones

The synthesis of various benzo[d]azol-2(3H)-ones, including derivatives such as benzo[d]thiazol-2(3H)-ones, benzo[d]oxazol-2(3H)-ones, and benzo[d]imidazol-2(3H)-ones, has been achieved using 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as a stable and recyclable carbonyl source. This method is environmentally friendly and produces good to excellent yields under neutral or acidic conditions with zinc or sodium bicarbonate as catalysts .

Synthesis of Spiro Heterocycles

The synthesis of 2-functionalized 2H-3,4-dihydro-1,4-benzothiazin-3-ones has been reported, where the reaction with enamines leads to bifunctional compounds. These compounds can further react with hydrazines to yield spiro derivatives of N-aminopyrrole or 3-pyridazinone. The direction of the nucleophilic attack and the nature of the nucleophile determine the final product. Additionally, spiro pyridazinones can be converted into 3-pyridazinone-4-carboxylic acid derivatives through ring opening .

Optical Isomers and Biological Activities

The synthesis of enantiomers of 2-(4-chlorophenyl)-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-one 7-oxide has been achieved with high yields using asymmetric oxidation. The S-(+)-1 enantiomer exhibits higher affinity to the benzodiazepine receptor compared to the R-(-)-1 enantiomer, although both show similar in vivo activities in mice and rats. The absolute configuration of the S-(+)-1 enantiomer was determined by X-ray crystallographic analysis .

Crystal Structure of Substituted Pyridazin-3(2H)-ones

The crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one has been elucidated, revealing an orthorhombic space group and various inter- and intramolecular hydrogen bond interactions that stabilize the structure . Another study on a pyridazin-3(2H)-one derivative with two independent molecules in the asymmetric unit showed that the molecules form dimers and columns in the crystal through hydrogen bonds and C-H...π interactions .

Hirshfeld Surface Analyses

Hirshfeld surface analyses were performed on 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and a related compound, revealing intermolecular interactions that contribute to the crystal packing. In the case of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, N—H...O hydrogen bonds form inversion dimers, while the related compound displays C—H...O interactions .

Synthesis of Chloroethyl and Phenyl Substituted Pyridazinones

An effective method for synthesizing 2-(2-chloroethyl)-5-chloro-6-phenyl-pyridazin-3(2H)-one has been developed, starting from mucochloric acid and benzene under mild conditions. The structure of the synthesized compounds was confirmed by NMR spectroscopy .

Pyridazino[3,4-b][1,5]Benzoxazepin-5(6H)-ones

A series of novel pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones were synthesized from 3,6-dichloro-4-pyridazinecarboxylic acid chloride and evaluated for their ability to inhibit HIV-1 reverse transcriptase, acting as 1,2-diazine isosters of nonnucleoside reverse transcriptase inhibitors .

DFT Calculations and Energy Frameworks

The synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved, and its structure was confirmed by XRD. Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks were used to understand the molecular packing and intermolecular interactions within the crystal structure .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Functionalized Pyridazin-3(2H)-Ones : A study by Verhelst et al. (2011) describes the synthesis of functionalized pyridazin-3(2H)-ones using 2-benzyl-6-chloropyridazin-3(2H)-one as a starting material. This process is important for creating cine substitutions, where anionic σ(H)-adducts are quenched by electrophiles, leading to the formation of C-4 alkyl and aryl derivatives. This methodology is significant for developing novel organic compounds and can have applications in pharmaceuticals and materials science (Verhelst et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Mashuga et al. (2017) investigated the inhibitory effects of pyridazine derivatives, including 2-benzyl-6-chloropyridazin-3(2H)-one, on the electrochemical dissolution of mild steel in an acidic environment. These compounds act as mixed-type inhibitors, suggesting their potential in industrial applications for protecting metals against corrosion (Mashuga et al., 2017).
  • Inhibition of Mild Steel Corrosion : Kalai et al. (2020) studied the corrosion inhibition performance of pyridazinone derivatives, including 2-benzyl-6-chloropyridazin-3(2H)-one, on mild steel in an acidic solution. The findings indicate that these compounds are effective in reducing corrosion, with implications for their use in industrial maintenance and preservation of metal structures (Kalai et al., 2020).

Crystal Structure and Computational Studies

  • Crystal Structure Analysis : Daoui et al. (2019) performed a study on the crystal structure of a pyridazin-3(2H)-one derivative, providing insights into the molecular arrangement and interactions within the crystal lattice. This research is relevant for understanding the physical and chemical properties of such compounds (Daoui et al., 2019).
  • Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) Study : Another study by Daoui et al. (2019) explored the DFT and MEP of a pyridazin-3(2H)-one derivative, providing valuable information on the electronic structure and potential pharmaceutical applications of these compounds (Daoui et al., 2019).

Pharmaceutical Research

  • Anticancer Activity Evaluation : Rathish et al. (2012) synthesized a series of pyridazinone derivatives and evaluated their anticancer activity. The study suggests that compounds like 2-benzyl-6-chloropyridazin-3(2H)-one could have potential applications in developing new anticancer drugs (Rathish et al., 2012).

properties

IUPAC Name

2-benzyl-6-chloropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-6-7-11(15)14(13-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPALKBBWTAXDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258889
Record name 6-Chloro-2-(phenylmethyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-6-chloropyridazin-3(2H)-one

CAS RN

50500-58-8
Record name 6-Chloro-2-(phenylmethyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50500-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(phenylmethyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-chloro-2H-pyridazine-3-one (3.50 g) was dissolved in DME (130 mL). To this solution, cesium carbonate (17.5 g) was added and the mixture was stirred at room temperature for 15 min in an argon atmosphere. Subsequently, benzyl bromide (4.00 mL) was added and the mixture was stirred at room temperature for 3.5 hours. The insoluble inorganic residue was removed by filtration and the filtrate was concentrated. Water was then added to the residue and the mixture was extracted with ethyl acetate, washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated and the resulting crystals were recrystallized from ethyl acetate/petroleum ether to afford the title compound as a pale yellow powder (4.94 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Verhelst, S Verbeeck, O Ryabtsova… - Organic …, 2011 - ACS Publications
Reaction of 2-benzyl-5-halopyridazin-3(2H)-ones (3) with Grignard reagents followed by quenching with electrophiles unexpectedly yielded 4,5-disubstituted pyridazin-3(2H)-ones …
Number of citations: 21 pubs.acs.org
T Verhelst, J Maes, Z Liu, S Sergeyev… - The Journal of Organic …, 2011 - ACS Publications
Selective bromine–magnesium exchange on 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one could be achieved when MesMgBr was used as reagent. With more nucleophilic RMgCl …
Number of citations: 11 pubs.acs.org
T Verhelst, Z Liu, J Maes… - The Journal of Organic …, 2011 - ACS Publications
Zincated pyridazin-3(2H)-ones generated via bromine–magnesium exchange followed by transmetalation using ZnCl 2 or via lactam-directed ortho C4-H zincation with TMPZnCl·LiCl …
Number of citations: 10 pubs.acs.org
NA Mesitylenesulfonate
Number of citations: 0

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